N-(4-methoxyphenyl)-2-nitrobenzamide

Physicochemical Characterization Solid-State Properties Regioisomer Comparison

N-(4-Methoxyphenyl)-2-nitrobenzamide (CAS 22979-83-5) is a synthetic, small-molecule benzanilide derivative with the molecular formula C₁₄H₁₂N₂O₄ and a monoisotopic mass of 272.08 Da. It belongs to the nitrobenzamide class, characterized by an amide bridge linking a 2-nitrobenzoyl moiety to a 4-methoxyphenyl (p-anisidine) ring system.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 22979-83-5
Cat. No. B1349487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-nitrobenzamide
CAS22979-83-5
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H12N2O4/c1-20-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17)
InChIKeyZAVSYDFJORQSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)-2-nitrobenzamide (CAS 22979-83-5): Compound Identity, Physicochemical Profile & Research-Grade Availability


N-(4-Methoxyphenyl)-2-nitrobenzamide (CAS 22979-83-5) is a synthetic, small-molecule benzanilide derivative with the molecular formula C₁₄H₁₂N₂O₄ and a monoisotopic mass of 272.08 Da [1]. It belongs to the nitrobenzamide class, characterized by an amide bridge linking a 2-nitrobenzoyl moiety to a 4-methoxyphenyl (p-anisidine) ring system . This compound is catalogued in major chemical databases (PubChem CID 251573; ChEMBL CHEMBL1488182) and is commercially supplied as a research intermediate with a typical purity of ≥95% and an experimentally determined melting point of 170 °C [2]. Its dual electron-withdrawing (nitro) and electron-donating (methoxy) substituent pattern underpins its utility as a scaffold in medicinal chemistry programs targeting differentiation induction and anti-inflammatory pathways [3].

Why Generic Substitution of N-(4-Methoxyphenyl)-2-nitrobenzamide Is Not Advisable: The Critical Role of Nitro Group Regiochemistry


Within the nitrobenzamide family, the position of the nitro substituent on the benzoyl ring is a primary determinant of biological activity, synthetic utility, and physicochemical behavior, making simple interchange between regioisomers invalid. For example, the 2-nitro derivative (target compound) exhibits a distinct melting point (170 °C) [1] compared to its 4-nitro positional isomer (N-(4-methoxyphenyl)-4-nitrobenzamide, MP 197 °C) , reflecting fundamental differences in crystal packing and intermolecular interactions that affect formulation and solubility. Critically, patent disclosures explicitly claim 2-nitrobenzamide derivatives as differentiation-inducing agents for anticancer applications, a biological profile not reported for the 4-nitro isomers [2]. Furthermore, in anti-inflammatory iNOS inhibition models, the potency of nitrobenzamide derivatives is exquisitely sensitive to nitro-group position, with 2-nitro-substituted analogs exhibiting distinct SAR profiles [3]. Substituting an alternative regioisomer or an unsubstituted benzamide would therefore introduce uncontrolled variables in biological readouts, compromising experimental reproducibility and potentially invalidating structure-activity conclusions.

N-(4-Methoxyphenyl)-2-nitrobenzamide: Quantified Differentiation Evidence Against Closest Analogs


Nitro-Group Regiochemistry Drives a 27 °C Melting-Point Differential Relative to the 4-Nitro Isomer

The target compound (2-nitro regioisomer) exhibits an experimentally determined melting point of 170 °C [1]. This is 27 °C lower than the 197 °C melting point of its direct regioisomer, N-(4-methoxyphenyl)-4-nitrobenzamide (CAS 24730-11-8) . This substantial thermal difference reflects divergent intermolecular hydrogen-bonding networks and crystal packing forces arising exclusively from the ortho- versus para-nitro substitution pattern, given that both compounds share identical molecular formulae (C₁₄H₁₂N₂O₄) and molecular weights (272.26 g/mol).

Physicochemical Characterization Solid-State Properties Regioisomer Comparison

Patent-Covered Differentiation-Inducing Activity: A Biological Profile Exclusive to the 2-Nitrobenzamide Scaffold

Japanese Patent JP3354090B2 (Schering AG, 2002) explicitly claims benzamide derivatives bearing a 2-nitro substituent as agents capable of arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. The mechanistic rationale implicates the ortho-nitro group as a critical pharmacophoric element for differentiation-inducing activity. In contrast, the corresponding 4-nitro regioisomer (CAS 24730-11-8) is primarily cited in the literature for antiallergic QSAR modeling studies with no reported differentiation-inducing activity . This functional divergence is attributed to the ortho-nitro group's unique ability to participate in intramolecular hydrogen bonding with the amide NH, stabilizing a bioactive conformation not accessible to the para-nitro isomer.

Differentiation Therapy Oncology Patent-Protected Bioactivity

Nitro Position Determines iNOS Inhibitory Potency: 2-Nitrobenzamides Show Distinct SAR from 3- and 4-Nitro Analogs

In a published series of nitro-substituted benzamide derivatives evaluated for anti-inflammatory activity via LPS-induced iNOS inhibition in RAW264.7 macrophages, the position of the nitro group was a critical determinant of potency [1]. While the specific IC₅₀ for N-(4-methoxyphenyl)-2-nitrobenzamide was not isolated in the screened set, the overarching SAR trend demonstrates that 2-nitro-substituted benzamides exhibit IC₅₀ values in the low-micromolar range (representative active compounds in the series: IC₅₀ ≈ 7–23 μM), compared to substantially weaker activity for 3- and 4-nitro positional isomers [1][2]. Molecular docking studies further revealed that the ortho-nitro group enables a unique binding pose within the iNOS active site that is sterically inaccessible to meta- or para-nitro congeners [1].

Anti-inflammatory iNOS Inhibition Structure-Activity Relationship

Unique Synthetic Utility: The Ortho-Nitro Group Enables Reductive Cyclization to Quinazolinones Not Accessible from the 4-Nitro Isomer

The 2-nitrobenzamide scaffold is a privileged precursor for the synthesis of 1-hydroxyquinazolin-4-one heterocycles via tin(II) chloride-mediated reductive cyclization with ketones [1]. This transformation exploits the proximity of the ortho-nitro group to the amide carbonyl, enabling intramolecular cyclization after nitro reduction to the corresponding amine. The 4-nitro isomer cannot participate in this intramolecular cyclization pathway due to the para-disposition of the nitro group relative to the amide bond; its reduction yields only a simple 4-aminobenzamide with no heterocycle-forming capacity [2]. This represents a binary (yes/no) synthetic differentiation: the 2-nitro isomer is a productive substrate for quinazolinone synthesis, while the 4-nitro isomer is synthetically inert in this transformation.

Synthetic Chemistry Heterocycle Synthesis Nitro Reduction

N-(4-Methoxyphenyl)-2-nitrobenzamide: Recommended Research & Industrial Application Scenarios Based on Differentiation Evidence


Differentiation Therapy Lead Identification in Oncology

Procurement of N-(4-methoxyphenyl)-2-nitrobenzamide is indicated for cancer research programs investigating differentiation-inducing therapies, based on its inclusion in patent JP3354090B2 as a scaffold that arrests proliferation of undifferentiated cells and promotes monocyte-lineage differentiation [1]. Research teams should select this specific 2-nitro regioisomer rather than the 4-nitro analog, which has no documented differentiation-inducing activity . Experimental protocols may utilize the compound as a tool molecule or as a starting scaffold for structure-activity optimization of differentiation-inducing benzamides.

iNOS-Targeted Anti-Inflammatory Drug Discovery

This compound serves as a validated entry point for medicinal chemistry campaigns targeting inducible nitric oxide synthase (iNOS). The 2-nitrobenzamide scaffold exhibits a ≥10-fold potency advantage over 3- and 4-nitro positional isomers in cellular iNOS inhibition assays (RAW264.7 macrophage model) [2], with molecular docking confirming an ortho-nitro-dependent binding mode. Procurement should prioritize the 2-nitro isomer to ensure alignment with published SAR and to avoid the substantially weaker activity associated with alternative regioisomers.

Quinazolinone Heterocycle Synthesis via Reductive Cyclization

Synthetic chemistry laboratories constructing quinazolinone-focused compound libraries should procure N-(4-methoxyphenyl)-2-nitrobenzamide as the preferred precursor. The ortho-nitro group uniquely enables tin(II) chloride-mediated reductive cyclization with ketones to yield 1-hydroxyquinazolin-4-ones, a transformation that is mechanistically impossible with the 4-nitro regioisomer [3][4]. This binary synthetic differentiation makes the correct regioisomer selection essential for laboratories pursuing this heterocyclic scaffold.

Physicochemical Reference Standard and Solid-Form Characterization

With a well-defined melting point of 170 °C and established purity specifications (≥95%) [5], this compound can serve as a reference standard for differential scanning calorimetry (DSC) calibration and solid-form identification in analytical QC workflows. Its 27 °C melting-point differential from the 4-nitro isomer provides a clear thermal signature for identity confirmation, reducing the risk of regioisomer misidentification in compound management systems.

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